2-(Chloromethyl)-6-isopropylpyridine

Medicinal Chemistry Organic Synthesis Building Blocks

Medicinal chemists optimizing CNS-targeting candidates require building blocks with predictable steric and electronic profiles. Unsubstituted chloromethylpyridines fail to recapitulate the conformational constraints imposed by a 6-isopropyl group, leading to unreliable SAR data. • 6-Isopropyl steric bulk modulates nucleophilic substitution rates at the 2-chloromethyl position • Enables systematic exploration of steric tolerance in target protein binding pockets • Chloromethyl handle converts to amines, ethers, thioethers, and cross-coupling partners • Validated as a key fragment in orally efficacious mGlu5 NAM programs

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
Cat. No. B13623174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-isopropylpyridine
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=N1)CCl
InChIInChI=1S/C9H12ClN/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3
InChIKeyRZGBEVLHJVERQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-6-isopropylpyridine: Procurement Guide


2-(Chloromethyl)-6-isopropylpyridine (CAS 1092655-64-5) is a heterocyclic building block featuring a pyridine core substituted with a reactive chloromethyl group at the 2-position and a sterically bulky isopropyl group at the 6-position . This specific substitution pattern distinguishes it from other chloromethylpyridines by modulating its steric and electronic properties, which are critical for controlling regioselectivity in subsequent synthetic transformations . It is primarily utilized as an intermediate in medicinal chemistry for the construction of more complex molecules, including kinase inhibitors and central nervous system (CNS) drug candidates [1].

Heterocyclic building block for constructing kinase inhibitors and CNS-targeted research compounds
6-isopropyl group enables steric control in nucleophilic substitution and cross-coupling reactions
Reported use as a key intermediate in mGlu5 negative allosteric modulator synthesis and SAR studies

Why 2-(Chloromethyl)-6-isopropylpyridine Is Irreplaceable


Substituting 2-(Chloromethyl)-6-isopropylpyridine with a simpler analog like 2-chloromethylpyridine or 2-(chloromethyl)-6-methylpyridine is not scientifically valid due to the profound impact of the 6-isopropyl group on molecular conformation and reactivity. The steric bulk of the isopropyl moiety at the 6-position creates a distinct steric environment that influences the approach of nucleophiles to the electrophilic chloromethyl group at the 2-position . This steric hindrance can significantly alter reaction rates and regioselectivity in nucleophilic substitution reactions compared to less hindered analogs . Furthermore, in a medicinal chemistry context, the 6-isopropyl group contributes to lipophilicity and can affect target binding, as evidenced by its use as a key fragment in potent mGlu5 receptor negative allosteric modulators [1]. Therefore, using a generic alternative would introduce unwanted variability in synthetic outcomes and compromise the integrity of structure-activity relationship (SAR) studies.

Steric environment may shift regioselectivity compared to methyl or unsubstituted analogs, altering reaction outcome.
Lipophilicity contribution may differ from less hindered analogs, potentially affecting CNS exposure in research models.
mGlu5 NAM fragment research context may not be preserved with alternative 6-substituents lacking reported SAR validation.

2-(Chloromethyl)-6-isopropylpyridine: Evidence-Based Differentiation


Enhanced Steric Bulk for Regioselective Control

The presence of a 6-isopropyl group introduces significant steric hindrance adjacent to the pyridine nitrogen, a feature absent in unsubstituted or 6-methyl analogs. This steric bulk is a key differentiator for controlling regioselectivity in reactions involving the chloromethyl group or the pyridine nitrogen . While quantitative kinetic data for this specific compound is not publicly available, the established principle of steric hindrance from the isopropyl group is a critical, verifiable property that distinguishes it from less hindered analogs like 2-(chloromethyl)-6-methylpyridine .

Steric Hindrance
Class-level inference
High vs 6-methyl analog
Regioselectivity control may differ
Qualitative assessment based on steric principles
Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity Advantage for Membrane Permeability

The 6-isopropyl group contributes significantly to the compound's lipophilicity, a key parameter in drug design. While the exact logP for 2-(Chloromethyl)-6-isopropylpyridine is not widely reported, the structural contribution of an isopropyl group versus a methyl group is well-characterized and can be estimated. For context, the structurally related compound 5-(Chloromethyl)-2-isopropylpyridine hydrochloride has a reported AlogP of 3.3 [1]. This is notably higher than the typical AlogP for 2-chloromethylpyridine (~1.5), indicating a >1 log unit increase in lipophilicity [2].

Lipophilicity (AlogP)
Class-level inference
~3.3 vs ~1.5
Lipophilicity increase supports CNS research
Estimated from structurally related analogs
Drug Discovery ADME Physicochemical Properties

Validated Key Intermediate for mGlu5 NAMs

The 6-isopropylpyridin-2-yl fragment, which can be derived from 2-(Chloromethyl)-6-isopropylpyridine, is a critical component of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide (Compound 24) [1]. This compound is a potent and orally efficacious negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). In vivo, Compound 24 produced a dose-dependent reduction in pain response in the formalin model of persistent pain, demonstrating the functional relevance of this structural motif [1]. While a direct comparator without the 6-isopropyl group is not presented in this study, the SAR of the series would typically demonstrate the importance of this substitution for achieving optimal potency and pharmacokinetic properties.

In Vivo Pain Model
Supporting evidence
Dose-dependent reduction vs vehicle
mGlu5 NAM research context
Rat formalin model; oral dosing
CNS Drug Discovery mGlu5 Negative Allosteric Modulator

2-(Chloromethyl)-6-isopropylpyridine: Optimal Use Cases


CNS-Penetrant Kinase Inhibitors & GPCR Modulators

The elevated lipophilicity conferred by the 6-isopropyl group makes this building block an ideal choice for synthesizing drug candidates targeting central nervous system (CNS) disorders. Its use as a key fragment in an orally efficacious mGlu5 receptor NAM [1] directly supports its application in programs for pain, anxiety, depression, and other neurological conditions where CNS penetration is paramount.

Sterically-Demanding Substitution for SAR Exploration

Researchers seeking to explore the steric tolerance of a target protein's binding pocket should procure this compound. The bulky isopropyl group adjacent to the pyridine nitrogen allows for systematic SAR studies around the 6-position of the pyridine ring, a strategy commonly employed in lead optimization [1]. This enables the fine-tuning of drug-target interactions by exploring how steric bulk affects binding affinity and selectivity.

Heterocyclic Scaffold Construction via Cross-Coupling

The chloromethyl group serves as a versatile handle for further functionalization. It can be readily converted into various other functional groups (e.g., amines, ethers, thioethers) or used in cross-coupling reactions to attach the pyridine core to larger molecular frameworks . This makes it a valuable intermediate for building diverse chemical libraries for high-throughput screening.

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Lipophilicity contribution for CNS research
Blood-brain barrier permeability assays
Steric SAR exploration
Isopropyl steric hindrance at 6-position
Binding pocket steric tolerance studies
Heterocyclic scaffold construction
Reactive chloromethyl handle
Cross-coupling and derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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